

Application Notes and Protocols: 4,5-Diamino-2,6-dimercaptopyrimidine in Heterocyclic Synthesis

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Compound of Interest

Compound Name: 4,5-Diamino-2,6-dimercaptopyrimidine

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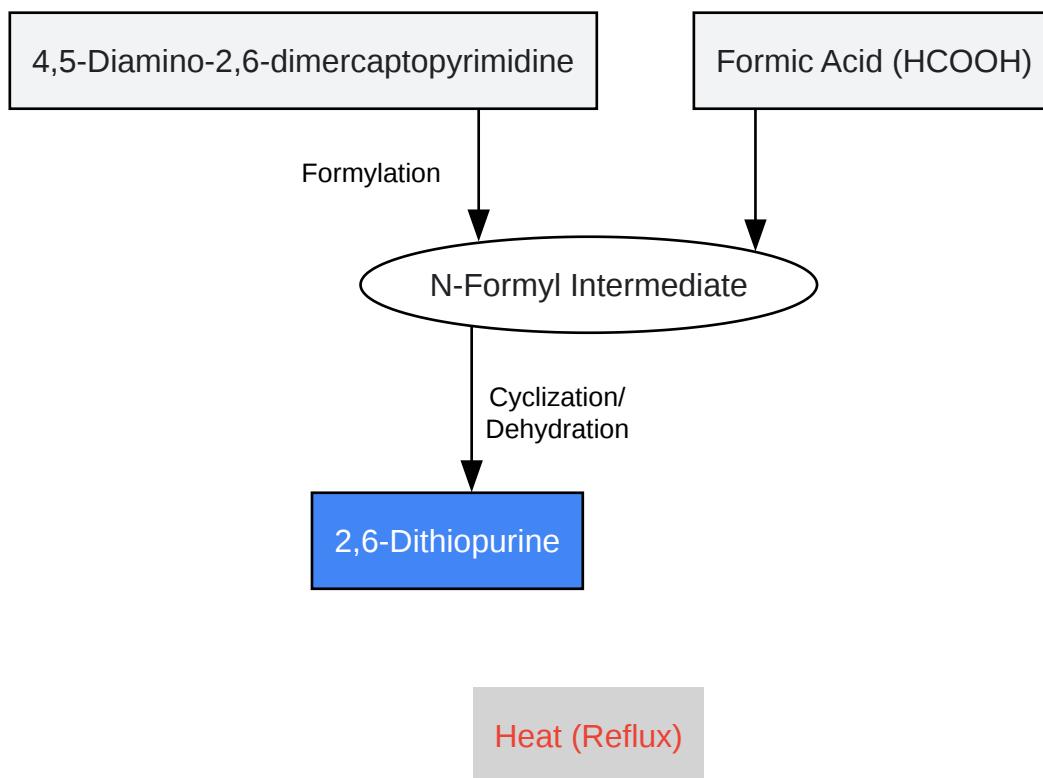
For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **4,5-diamino-2,6-dimercaptopyrimidine** as a versatile building block for the construction of various fused heterocyclic systems. This precursor, possessing vicinal amino groups and two reactive mercapto functionalities, is primed for cyclocondensation reactions to yield purine, thiazolopyrimidine, and pyrimidothiazine analogs of significant interest in medicinal chemistry and drug discovery. The following sections detail the synthetic pathways, experimental protocols, and quantitative data for these transformations.

Synthesis of 2,6-Dithiopurines

The reaction of 4,5-diaminopyrimidines with one-carbon synthons, such as formic acid or orthoformates, is a classical and effective method for the synthesis of the purine ring system. In the case of **4,5-diamino-2,6-dimercaptopyrimidine**, this reaction leads to the formation of 2,6-dithiopurines, which are sulfur analogs of xanthine and related purine bases. These compounds are of interest for their potential as antimetabolites and enzyme inhibitors.

Reaction Pathway:



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Caption: Synthesis of 2,6-D thiopurine.

Quantitative Data:

Product	Reagent	Solvent	Temperature (°C)	Time (h)	Yield (%)
2,6-D thiopurine	Formic Acid	Formic Acid	100-110	4-6	75-85
8-Methyl-2,6-d thiopurine	Acetic Anhydride	Acetic Anhydride	120	3	70-80
8-Phenyl-2,6-d thiopurine	Benzoic Acid	Polyphosphoric Acid	150	2	65-75*

*Yields are estimated based on analogous reactions with other 4,5-diaminopyrimidines.

Experimental Protocol: Synthesis of 2,6-D thiopurine

Materials:

- **4,5-Diamino-2,6-dimercaptopyrimidine** (1.0 eq)
- 98-100% Formic Acid (10-15 mL per gram of pyrimidine)
- Round-bottom flask with reflux condenser
- Heating mantle
- Magnetic stirrer

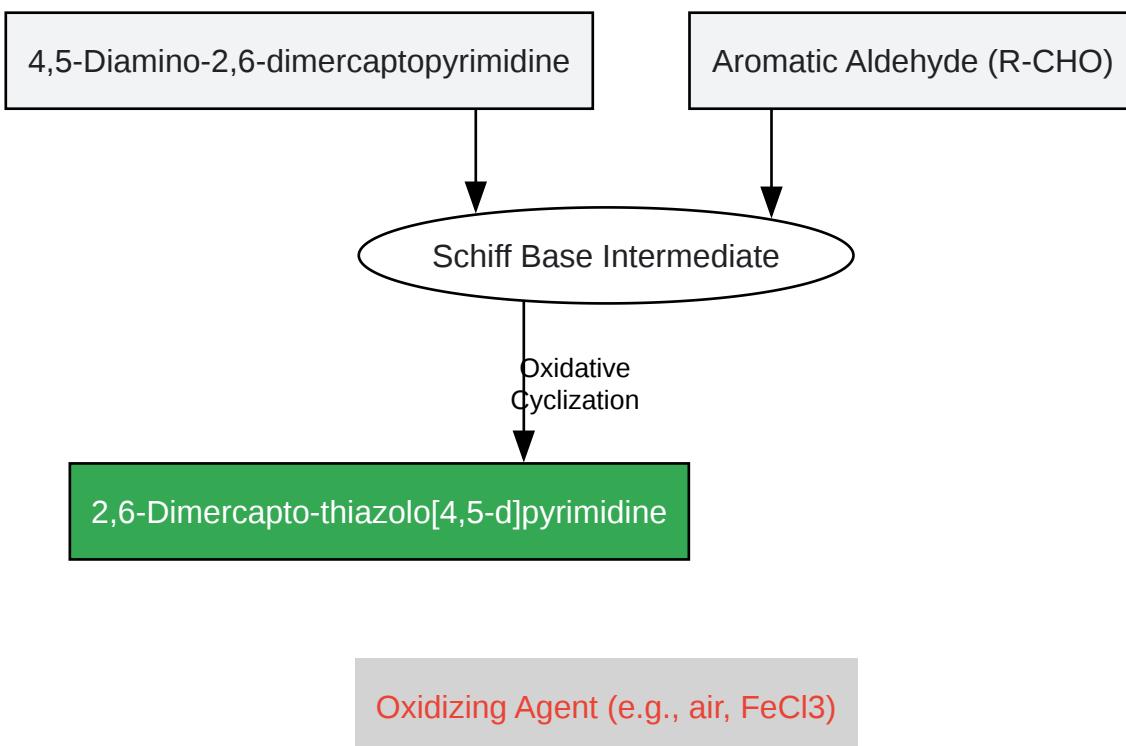
Procedure:

- To a round-bottom flask, add **4,5-diamino-2,6-dimercaptopyrimidine**.
- Add an excess of 98-100% formic acid to the flask.
- The mixture is heated to reflux with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, the excess formic acid is removed under reduced pressure.
- The resulting residue is triturated with water, and the solid product is collected by filtration.
- The crude product is washed with water and then with a small amount of cold ethanol.
- The product is dried under vacuum to afford 2,6-dithiopurine.

Synthesis of Thiazolo[4,5-d]pyrimidines

The condensation of 4,5-diaminopyrimidines with aldehydes or isothiocyanates provides a route to thiazolo[4,5-d]pyrimidines. The reaction with aldehydes, in the presence of an oxidizing agent or under conditions that promote oxidative cyclization, can lead to the formation of the fused thiazole ring. These compounds are structurally analogous to purines and have been investigated for a range of biological activities.

Reaction Pathway:

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Caption: Synthesis of Thiazolo[4,5-d]pyrimidines.

Quantitative Data:

Product (R group)	Aldehyde	Solvent	Catalyst/Oxidant	Temperature (°C)	Time (h)	Yield (%)
5-Phenyl	Benzaldehyde	Ethanol	FeCl ₃	Reflux	6	60-70
5-(4-Chlorophenyl)	4-Chlorobenzaldehyde	DMF	Air	100	8	55-65
5-(4-Methoxyphenyl)	4-Methoxybenzaldehyde	Acetic Acid	-	Reflux	5	65-75*

*Yields are estimated based on analogous reactions with other 4,5-diaminopyrimidines.

Experimental Protocol: Synthesis of 5-Phenyl-2,6-dimercaptothiazolo[4,5-d]pyrimidine

Materials:

- **4,5-Diamino-2,6-dimercaptopyrimidine** (1.0 eq)
- Benzaldehyde (1.1 eq)
- Anhydrous Ferric Chloride (FeCl_3) (2.2 eq)
- Ethanol
- Round-bottom flask with reflux condenser
- Magnetic stirrer

Procedure:

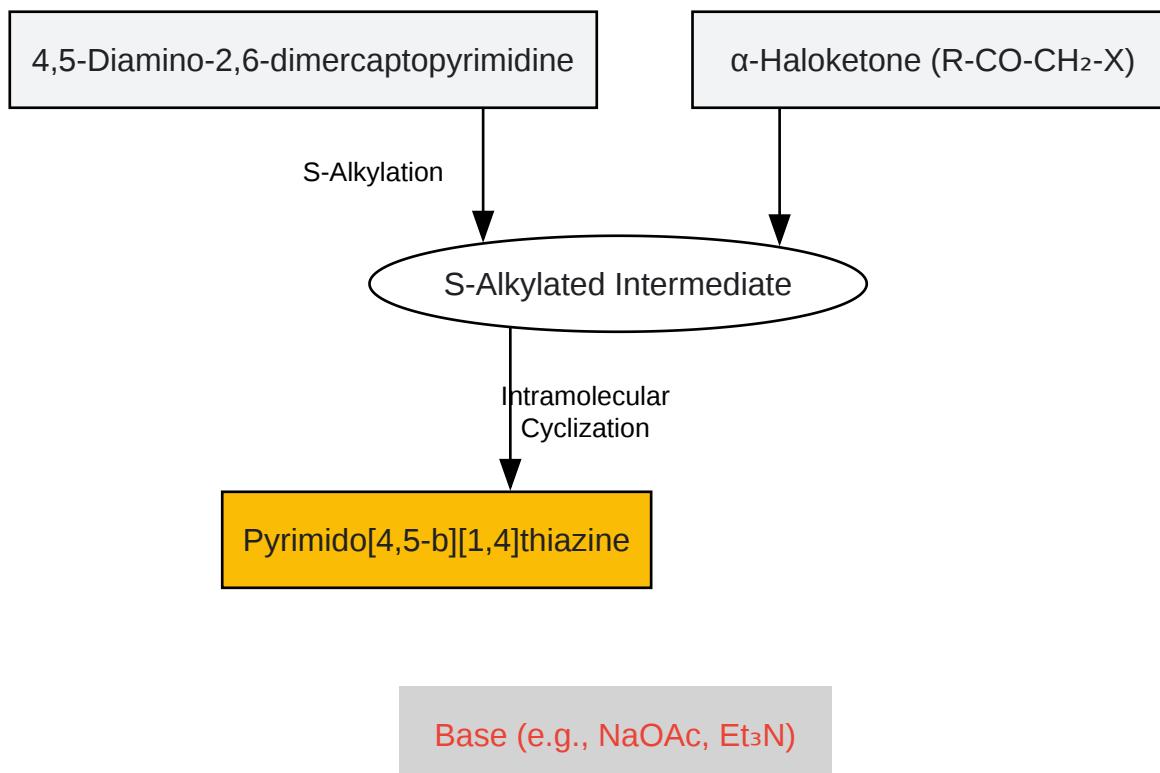
- A mixture of **4,5-diamino-2,6-dimercaptopyrimidine** and benzaldehyde in ethanol is stirred at room temperature for 30 minutes.
- Anhydrous ferric chloride is added portion-wise to the reaction mixture.
- The mixture is then heated to reflux for 6 hours.
- After cooling to room temperature, the reaction mixture is poured into ice-cold water.
- The precipitated solid is collected by filtration, washed with water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent like ethanol or DMF-water.

Synthesis of Pyrimido[4,5-b][1][2]thiazines

The reaction of **4,5-diamino-2,6-dimercaptopyrimidine** with α -halocarbonyl compounds, such as α -haloketones or α -haloesters, provides a direct route to the pyrimido[4,5-b][1][2]thiazine

ring system. This reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization.

Reaction Pathway:



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Caption: Synthesis of Pyrimido[4,5-b][1][2]thiazines.

Quantitative Data:

Product (R group)	α - Haloketo ne	Base	Solvent	Temperat ure (°C)	Time (h)	Yield (%)
7-Phenyl	Phenacyl bromide	Sodium Acetate	Ethanol	Reflux	4	70-80
7-(4- Bromophe nyl)	4- Bromophe nacyl bromide	Triethylami ne	DMF	80	3	65-75
7-Methyl	Chloroacet one	Potassium Carbonate	Acetone	Reflux	5	75-85*

*Yields are estimated based on analogous reactions with other o-aminothiophenols or related pyrimidines.

Experimental Protocol: Synthesis of 7-Phenyl-pyrimido[4,5-b][1][2]thiazine

Materials:

- **4,5-Diamino-2,6-dimercaptopyrimidine** (1.0 eq)
- Phenacyl bromide (1.0 eq)
- Sodium Acetate (2.0 eq)
- Ethanol
- Round-bottom flask with reflux condenser
- Magnetic stirrer

Procedure:

- A solution of **4,5-diamino-2,6-dimercaptopyrimidine** and sodium acetate in ethanol is prepared in a round-bottom flask.
- Phenacyl bromide, dissolved in a small amount of ethanol, is added dropwise to the stirred solution at room temperature.
- After the addition is complete, the reaction mixture is heated to reflux for 4 hours.
- The mixture is then cooled, and the precipitated solid is collected by filtration.
- The product is washed with water and then with ethanol to remove any unreacted starting materials and salts.
- The crude product is dried and can be further purified by recrystallization if necessary.

Disclaimer: The experimental protocols and quantitative data provided are based on established synthetic methodologies for analogous compounds. Researchers should adapt and optimize these procedures for **4,5-diamino-2,6-dimercaptopyrimidine** based on their specific experimental setup and safety considerations. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

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References

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